(Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-19-12-6-7-13-14(9-12)20-15(16(13)18)8-10-2-4-11(17)5-3-10/h2-9H,1H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLGBMQBIBMWTI-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one is a compound that belongs to the class of benzofuran derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzofuran core substituted with a bromobenzylidene group and a methoxy group. The structural formula can be represented as follows:
This unique structure contributes to its biological properties, particularly in the context of cancer therapy and anti-inflammatory effects.
1. Anticancer Activity
Several studies have investigated the anticancer potential of benzofuran derivatives, including (Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one. The following table summarizes the findings related to its efficacy against various cancer cell lines:
| Cell Line | Inhibition Rate (%) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 56.84 | Induction of apoptosis via ROS generation |
| SW620 (Colon Cancer) | 72.14 | Cell cycle arrest in G1/S phase |
| HeLa (Cervical Cancer) | 51.23 | Apoptosis induction and cell cycle arrest |
| NCI-H460 (Lung Cancer) | 80.92 | Inhibition of cell proliferation |
Studies indicate that the compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent caspase activation . Specifically, it has been shown to increase the activity of caspases 3 and 7, crucial enzymes in the apoptotic pathway, indicating its potential as an anticancer agent.
2. Anti-inflammatory Effects
The anti-inflammatory properties of benzofuran derivatives are well-documented. Research has shown that compounds similar to (Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β . These effects are attributed to the inhibition of NF-κB signaling pathways, which play a pivotal role in inflammation.
The biological activity of (Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one can be attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through ROS-mediated pathways, affecting mitochondrial integrity and activating caspases.
- Cell Cycle Arrest : It has been observed that this compound causes cell cycle arrest at the G1/S phase, which is critical for halting cancer cell proliferation.
- Cytokine Modulation : By downregulating pro-inflammatory cytokines, it exhibits potential therapeutic benefits in chronic inflammatory diseases.
Case Studies
Recent case studies have highlighted the efficacy of benzofuran derivatives in clinical settings:
- A study demonstrated that patients with chronic inflammatory disorders showed significant improvement when treated with benzofuran compounds, including reduced symptoms and lower inflammatory markers .
- Another investigation into the use of these compounds in oncology revealed promising results in shrinking tumor sizes and improving patient outcomes .
Scientific Research Applications
Chemical Synthesis and Derivative Development
The synthesis of (Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one typically involves the condensation of benzofuran-3(2H)-one with appropriate aldehydes. Various methodologies have been developed for synthesizing benzofuran derivatives, including:
- Base-Catalyzed Condensation : A common method involves the use of sodium hydroxide as a base to facilitate the reaction between substituted 2′-hydroxyacetophenones and benzaldehydes, yielding a range of chalcone and aurone derivatives .
- Microwave-Assisted Synthesis : Recent studies have reported solventless condensation reactions under microwave irradiation, which enhance yields and reduce reaction times .
These synthetic approaches are pivotal for generating a library of compounds that can be screened for biological activity.
Biological Activities
The biological activities associated with (Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one and its derivatives are extensive:
- Alkaline Phosphatase Inhibition : Recent studies have identified this compound as a potent inhibitor of alkaline phosphatases (APs), which play crucial roles in various physiological processes. The structure-activity relationship (SAR) analysis revealed that modifications in the substituents significantly affect inhibitory potency .
- Anticancer Properties : Compounds within the benzofuran class exhibit promising anticancer activities. For instance, certain derivatives have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Activity : Some benzofuran derivatives demonstrate antimicrobial properties, making them potential candidates for developing new antibiotics .
Case Studies and Research Findings
Several studies have highlighted the applications of (Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one:
These findings underscore the importance of (Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one in medicinal chemistry and its potential as a lead compound for further drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and physicochemical properties of (Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one with analogous derivatives:
Key Observations:
- Substituent Effects on Solubility: Hydroxy groups (e.g., Compound 9, 6p) improve aqueous solubility due to hydrogen bonding, while methoxy groups enhance lipophilicity .
- Melting Points: Brominated derivatives (e.g., Compound 9) exhibit higher melting points (~280°C) compared to non-halogenated analogs (~220–255°C), likely due to stronger intermolecular interactions .
- Synthetic Yields: Yields vary significantly (26–93.7%) depending on substituent complexity and purification methods .
Antimicrobial and Antiplasmodial Activity
- (Z)-2-(4-Bromobenzylidene)-6-methoxybenzofuran-3(2H)-one derivatives (e.g., Compound 2i) demonstrated potent activity against S. aureus (MIC: 2.3 μM) and C. albicans .
- (Z)-2-Benzylidene-4,6-dimethoxybenzofuran-3(2H)-one derivatives (e.g., M7) showed antiplasmodial activity against P. falciparum (IC₅₀: 2.3 μM) with low cytotoxicity .
- Non-brominated analogs (e.g., 6p, 6y) exhibited moderate activity, highlighting the critical role of bromine in enhancing target binding .
Cytotoxicity Profiles
- Methoxy-substituted compounds (e.g., 6p) had higher bioavailability scores (0.55–0.56) compared to hydroxy analogs (0.45–0.50) .
Q & A
Q. Table 1: Substituent Effects on Yield (Representative Data from Analogues)
| Substituent (R) | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Br | 8 | 70 | 78 |
| 4-OCH₃ | 6 | 60 | 85 |
| 3,5-Cl₂ | 10 | 80 | 62 |
Basic Question: How is the stereochemistry (Z/E isomerism) of this compound confirmed experimentally?
Answer:
The Z-configuration is validated using:
X-ray crystallography : Direct determination of the double-bond geometry (e.g., dihedral angles between benzofuranone and benzylidene groups) .
NMR spectroscopy :
- ¹H NMR : Coupling constants (J ≈ 12–14 Hz for transoid protons in Z-isomers) .
- NOESY : Spatial proximity between the 4-bromo substituent and benzofuranone protons .
Advanced Question: How do electronic and steric effects of substituents on the benzylidene moiety influence biological activity?
Answer:
Substituents modulate activity via:
- Electron-withdrawing groups (e.g., Br, NO₂) : Enhance electrophilicity, improving interactions with biological targets (e.g., kinase inhibition) .
- Steric bulk : Bulky groups (e.g., 3,5-diCl) reduce binding affinity due to steric clashes .
Q. Table 2: Biological Activity of Analogues (Cancer Cell Lines)
| Substituent (R) | IC₅₀ (μM) against MCF-7 | IC₅₀ (μM) against HeLa |
|---|---|---|
| 4-Br | 12.3 ± 1.2 | 15.6 ± 1.5 |
| 4-OCH₃ | 28.7 ± 2.1 | 34.9 ± 2.8 |
| 3,5-Cl₂ | >50 | >50 |
Advanced Question: How can computational modeling predict the compound’s reactivity and interaction with biological targets?
Answer:
DFT calculations : Predict electrophilic sites (e.g., α,β-unsaturated ketone) prone to nucleophilic attack .
Molecular docking : Simulate binding to enzymes (e.g., COX-2, topoisomerase II) using software like AutoDock. Key interactions include hydrogen bonding with methoxy groups and hydrophobic contacts with bromophenyl rings .
Advanced Question: What experimental strategies resolve contradictions in substituent-dependent activity data?
Answer:
Structure-Activity Relationship (SAR) studies : Systematically vary substituents and correlate with bioassay results .
Crystallographic analysis : Resolve steric/electronic conflicts by comparing ligand-bound enzyme structures .
Kinetic assays : Measure binding kinetics (e.g., Kd, kon/koff) to distinguish steric vs. electronic effects .
Advanced Question: How can regioselectivity challenges in bromination or demethylation be addressed?
Answer:
- Bromination : Use NBS (N-bromosuccinimide) in CCl₄ for selective para-bromination .
- Demethylation : BBr₃ in DCM at -78°C cleaves methoxy groups without degrading the benzofuranone core .
Advanced Question: What are the limitations in stability studies, and how can degradation be minimized during experiments?
Answer:
- Limitations :
- Mitigation :
Advanced Question: How is regioselectivity in benzofuranone functionalization controlled during synthesis?
Answer:
- Electrophilic substitution : Direct methoxy groups to activate para positions via resonance .
- Protecting groups : Use benzyloxy groups to block undesired sites during condensation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
